Product packaging for Didemnin C(Cat. No.:CAS No. 77327-06-1)

Didemnin C

Cat. No.: B1670501
CAS No.: 77327-06-1
M. Wt: 1015.2 g/mol
InChI Key: ZRSXZCRRAOVIJD-KNKJEZLASA-N
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Description

Didemnin C is a potent cyclic depsipeptide that was first isolated from marine tunicates of the genus Trididemnum . This compound is part of the didemnin family, which are among the most extensively studied marine natural products due to their notable biological activities . This compound, along with Didemnins A and B, was one of the first of its class identified and is recognized for its antiviral and antitumor properties . The primary mechanism of action for didemnins, including this compound, is the inhibition of protein synthesis, which leads to the induction of apoptosis (programmed cell death) and the disruption of cell-cycle progression in malignant cells . This potent activity has generated significant interest in its potential as an anticancer agent and makes it a valuable tool for biochemical research . The didemnin class has progressed to clinical trials, underscoring its importance in pioneering the development of marine-derived pharmaceuticals . Specifications: CAS Number: 77327-06-1 . Molecular Formula: C52H82N6O14 . Molecular Weight: 1015.24 . Purity: >98% . Handling and Storage: This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans . For short-term storage (days to weeks), store the solid at 0-4 °C. For long-term stability (months to years), store at -20 °C under dry, dark conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H82N6O14 B1670501 Didemnin C CAS No. 77327-06-1

Properties

CAS No.

77327-06-1

Molecular Formula

C52H82N6O14

Molecular Weight

1015.2 g/mol

IUPAC Name

(2R)-N-[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-2-[[(2S)-2-hydroxypropanoyl]-methylamino]-4-methylpentanamide

InChI

InChI=1S/C52H82N6O14/c1-15-30(8)42-40(60)26-41(61)72-45(29(6)7)44(62)31(9)46(63)53-36(23-27(2)3)50(67)58-22-16-17-37(58)51(68)57(13)39(25-34-18-20-35(70-14)21-19-34)52(69)71-33(11)43(48(65)54-42)55-47(64)38(24-28(4)5)56(12)49(66)32(10)59/h18-21,27-33,36-40,42-43,45,59-60H,15-17,22-26H2,1-14H3,(H,53,63)(H,54,65)(H,55,64)/t30-,31-,32-,33+,36-,37-,38+,39-,40-,42+,43-,45-/m0/s1

InChI Key

ZRSXZCRRAOVIJD-KNKJEZLASA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@H](C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O

Canonical SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C(C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

didemnin A
didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)-
didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)-
didemnin B
didemnin C
didemnin D
didemnin E
didemnins
NSC 325319
oncoprecipitin A

Origin of Product

United States

Biosynthesis and Bioproduction of Didemnin C

Biological Origins of Didemnins (B1670499)

Didemnins were first identified in extracts from marine tunicates, leading to the initial assumption of a tunicate-derived origin. However, subsequent research has clarified that these compounds are, in fact, products of bacterial symbionts.

Didemnins, including Didemnin (B1252692) A, B, and C, were initially isolated from the Caribbean tunicate Trididemnum solidum in 1981 nih.govwikipedia.orgmdpi.com. Another closely related compound, dehydrodidemnin B (aplidine), was later isolated from the Mediterranean tunicate Aplidium albicans nih.govmdpi.comresearchgate.netresearchgate.net. For a long time, these tunicates were considered the source organisms for didemnins nih.govkaust.edu.sa. However, the complex structures of these cyclic depsipeptides suggested a microbial origin, a common theme for many bioactive natural products found in marine invertebrates nih.govresearchgate.net. The limited supply of didemnins from these natural tunicate sources has historically posed a significant challenge for their development and clinical evaluation nih.govacs.orgfigshare.commdpi.compreprints.org.

Groundbreaking research has established that didemnins are actually produced by marine α-proteobacteria, specifically species within the genus Tistrella, such as Tistrella mobilis and Tistrella bauzanensis nih.govmdpi.comresearchgate.netacs.orgfigshare.comnih.govresearchgate.netbiorxiv.org. Tistrella mobilis strain KA081020-065, isolated from marine sediments, has been extensively studied and shown to produce didemnins nih.govacs.orgfigshare.comnih.govresearchgate.net. Other Tistrella strains, including Pacific Ocean isolates of T. mobilis and a T. bauzanensis strain, have also been found to produce didemnin B and nordidemnin B nih.gov. The discovery of these bacterial producers is crucial for addressing the supply problem of didemnins, paving the way for biotechnological production methods nih.govkaust.edu.saacs.orgfigshare.comnih.govresearchgate.netbiorxiv.orgresearchgate.net.

Genetic Basis of Didemnin Biosynthesis

The biosynthesis of didemnins is governed by a sophisticated genetic machinery, characteristic of complex natural product synthesis in microorganisms.

The biosynthesis of didemnins is carried out by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) enzymatic pathway nih.govwikipedia.orgresearchgate.netresearchgate.net. This type of pathway is responsible for assembling complex depsipeptide structures, which incorporate both amino acid and polyketide building blocks nih.govwikipedia.orgresearchgate.net. The didemnin mega-synthetase is a large enzyme complex, comprising multiple modules that sequentially add and modify precursors wikipedia.org. This modular nature allows for the precise assembly of the didemnin scaffold nih.govwikipedia.orgresearchgate.netresearchgate.net.

The genes responsible for didemnin biosynthesis are organized into a specific biosynthetic gene cluster (BGC), referred to as the did gene cluster nih.govresearchgate.netkaust.edu.saacs.orgfigshare.comnih.govresearchgate.netbiorxiv.orgresearchgate.netgoogle.comnih.govcsic.esx-mol.com. In Tistrella mobilis strain KA081020-065, this did locus is located on a large megaplasmid, pTM3, which is approximately 1,126,962 base pairs in length nih.govacs.orgfigshare.comnih.govresearchgate.net. Bioinformatic analysis of the did cluster has revealed eight NRPS and two PKS-encoding genes, spanning from didA to didJ, and comprising a total of 13 modules nih.govresearchgate.net. This gene cluster is responsible for the synthesis of fatty acylglutamine ester derivatives, such as didemnins X and Y, which are then converted to didemnin B through a post-assembly line maturation process nih.govacs.orgfigshare.comresearchgate.netnih.govresearchgate.net. The did gene cluster has been successfully identified and characterized, and its heterologous expression in E. coli has been demonstrated, highlighting its potential for engineered production csic.es.

Table 1: Key Genes within the Didemnin Biosynthetic Gene Cluster

GeneProposed Function/Role
didABimodular NRPS, involved in priming synthesis, predicted to incorporate glutamine residues and N-terminal acylation with a fatty acid nih.govresearchgate.netnih.gov
didBNRPS module, contains adenylation (A) and ketoreductase (KR) domains, predicted to load and reduce pyruvate (B1213749) to lactate (B86563) nih.govwikipedia.orgresearchgate.net
didCMonomodular NRPS, incorporates proline nih.govwikipedia.org
didDTrimodular NRPS, elongates peptide chain with three amino acids (e.g., leucine (B10760876), threonine, isoleucine) nih.govwikipedia.org
didEPKS module, lacks an acyltransferase (AT) domain wikipedia.org
didFContains an adenylation (A) domain that activates 2-oxoisovaleric acid for incorporation of α-hydroxy acid 2-hydroxyisovaleric acid nih.govwikipedia.org
didGPKS module, adds a second round of malonate extension; contains a methyltransferase (MT) domain for α-methyl group incorporation nih.govwikipedia.org
didH, didI, didJMonomodular NRPSs, sequentially add leucine, proline, and tyrosine; didJ contains two MT domains for N-methyl-O-methyl-tyrosine formation and a C-terminal thioesterase (TE) domain for cyclization nih.govwikipedia.org

The NRPS-PKS machinery responsible for didemnin biosynthesis is composed of various catalytic domains, each performing a specific function in the assembly line nih.govwikipedia.orgresearchgate.netgoogle.comnih.govmdpi.com. These domains work in a coordinated fashion to synthesize the complex depsipeptide structure.

Table 2: Biosynthetic Domains and Their Functions in Didemnin Synthesis

Domain AbbreviationFull NameFunction in Didemnin Biosynthesis
CCondensationCatalyzes peptide bond formation between amino acid residues nih.govwikipedia.orgresearchgate.netgoogle.comnih.govmdpi.com
AAdenylationSelects and activates specific amino acid or α-hydroxy acid substrates nih.govwikipedia.orgresearchgate.netgoogle.comnih.govmdpi.com
TThiolation (PCP)Carries the growing peptide chain as a thioester nih.govwikipedia.orgresearchgate.netgoogle.comnih.govmdpi.com
KRKetoreductaseReduces β-keto groups, as seen in the conversion of pyruvate to lactate nih.govwikipedia.orgresearchgate.netgoogle.comnih.gov
MTMethyltransferaseCatalyzes methylation of amino acid residues (e.g., N-methylation, O-methylation) nih.govwikipedia.orgresearchgate.netgoogle.comnih.gov
EEpimeraseCatalyzes epimerization of amino acid residues (e.g., L- to D-amino acid conversion) nih.govwikipedia.orgresearchgate.netnih.govmdpi.com
KSβ-Ketoacyl SynthaseCatalyzes carbon-carbon bond formation in polyketide synthesis nih.govresearchgate.netgoogle.comnih.gov
TEThioesteraseCatalyzes the release and cyclization of the completed depsipeptide chain nih.govwikipedia.orgresearchgate.netgoogle.comnih.govmdpi.com

This detailed understanding of the genetic and enzymatic machinery provides a foundation for the potential genetic engineering of Tistrella strains to enhance didemnin production or to generate novel didemnin analogs nih.govkaust.edu.saacs.orgfigshare.comnih.govresearchgate.netresearchgate.net.

Proposed Biosynthetic Mechanisms

The biosynthesis of didemnins is governed by a complex hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway wikipedia.orgnih.gov. This intricate process involves an assembly-line mechanism that produces precursor molecules, followed by a unique post-assembly maturation step.

Assembly-Line Biosynthesis of Didemnin Precursors

The didemnin biosynthetic gene cluster (designated as did) is found on a megaplasmid in Tistrella mobilis acs.orgnih.gov. This did locus encodes a 13-module hybrid NRPS-PKS enzyme complex, organized in a collinear arrangement acs.orgnih.govresearchgate.net. This assembly line is responsible for the synthesis of fatty acylglutamine ester derivatives, such as didemnins X and Y, rather than directly producing didemnin B or C ebi.ac.ukacs.orgnih.gov.

The biosynthesis initiates with the nonribosomal peptide synthetase DidA, a bimodular enzyme, which orchestrates the formation of N-acyl-polyglutamine moieties nih.govresearchgate.netnih.gov. DidA is crucial for initiating didemnin biosynthesis by synthesizing the N-acyl-polyglutamine moieties, with its adenylation (A) domains showing a preference for glutamine (Gln) nih.govnih.govresearchgate.net. The production of didemnins X and Y suggests that these are the fully elaborated biosynthetic products of the didemnin synthetase, and the DidA bimodular NRPS iteratively installs three to four Gln residues in didemnins X and Y, respectively nih.gov.

A proposed biosynthetic pathway for didemnin B involves several key steps and enzymes:

DidA: Incorporates glycine (B1666218) on a β-OH fatty acid in its first two modules wikipedia.org.

DidB: Its adenylation (A) domain loads pyruvate, which is then reduced in cis by the adjacent ketoreductase (KR) domain to yield lactate bound to the thiolation (T) domain wikipedia.orgresearchgate.net.

DidC: A monomodular enzyme that incorporates proline wikipedia.org.

DidD: A tridomain enzyme that elongates the peptide chain with three amino acids. Its adenylation (A) domain loads leucine, which is then N-methylated by the methyltransferase (MT) domain and converted into N-methylated D-leucine by the epimerase (E) domain. This N-methylated leucine is the sole D-amino acid in didemnin B. The second and third modules of DidD incorporate threonine and isoleucine, respectively, assembling the tetrapeptide (Pro)-(N-Me-D-Leu)-(Thr)-(Ile) wikipedia.org.

DidE: A PKS module that attaches a ketide-extended β-hydroxy-γ-isostatin, notably lacking an acyltransferase (AT) domain, suggesting it mobilizes AT domain FabD from a Fatty Acid Synthase (FAS) wikipedia.org.

DidF: Its A domain loads 2-oxoisovaleric acid and incorporates α-hydroxy acid 2-hydroxyisovaleric acid wikipedia.org.

DidG: A PKS module that adds a second round of malonate extension, with its MT domain adding an α-methyl group wikipedia.org.

DidH, DidI, DidJ: Monomodular domains that elongate the chain with leucine, proline, and tyrosine, respectively. The two MT domains on DidJ methylate tyrosine twice to yield N-methyl-O-methyl-tyrosine, completing the linear didemnin B assembly wikipedia.org.

Thioesterase (TE) domain on DidJ: Releases the product in its cyclized form wikipedia.org.

Prodrug Release Mechanism and Post-Assembly Maturation (e.g., Didemnin X and Y conversion)

The biosynthesis of didemnins is proposed to follow a prodrug release mechanism nih.govresearchgate.netnih.gov. This strategy involves the initial formation of N-terminal prodrug scaffolds, such as didemnins X and Y, which are then cleaved during the cellular export of the mature products nih.govnih.govresearchgate.netnih.gov. Imaging mass spectrometry (IMS) studies on T. mobilis bacterial colonies have shown a time-dependent extracellular conversion of didemnins X and Y precursors to didemnin B ebi.ac.ukacs.orgnih.govh1.cofigshare.com. This conversion occurs during the early growth phase of the bacterium, with didemnins X and Y peaking at 24 hours and subsequently disappearing as didemnin B emerges as the primary metabolite nih.govresearchgate.net. This suggests an unusual post-synthetase activation mechanism ebi.ac.ukacs.orgnih.govfigshare.com.

Role of Specific Enzymes in Maturation (e.g., DidK, CAAX hydrolases)

A key enzyme identified in the maturation process of didemnins is DidK nih.govresearchgate.netacs.orgresearchgate.netnih.gov. DidK is a transmembrane CAAX hydrolase homolog that functions as an esterase, catalyzing the hydrolysis of the ester bond in the prodrugs (e.g., didemnins X and Y) to release the mature didemnins nih.govresearchgate.netacs.orgresearchgate.netnih.gov. Genetic and biochemical investigations have confirmed DidK's involvement in cleaving didemnin prodrugs nih.govresearchgate.net. DidK is structurally distinct from other known hydrolytic enzymes involved in the maturation of bacterial nonribosomal peptides and is the first Abi family protein known to participate in NRPS/PKS-derived natural product production acs.orgnih.gov. Bioinformatic analysis has revealed over 20 DidK homologs in bacterial NRPS/PKS biosynthetic gene clusters, suggesting a broader role for Abi family proteins in natural product biosynthesis acs.orgnih.gov.

Cultivation and Fermentation Methodologies for Didemnin-Producing Microorganisms

The discovery that didemnins are produced by marine α-proteobacteria, specifically Tistrella mobilis and Tistrella bauzanensis, has been crucial for developing cultivation and fermentation strategies acs.orgnih.govh1.co. These bacteria can be cultured in laboratory settings, offering a more sustainable and scalable source for didemnins compared to their isolation from marine tunicates, which is complex and expensive nih.govkaust.edu.saacs.orgkaust.edu.sa.

A common cultivation method involves growing Tistrella mobilis in a seawater-based medium. For instance, one reported method uses a 5 L conical flask containing 4 L of seawater-based medium supplemented with galactose, gelatin peptone, glycerol, yeast extract, and peptone, along with XAD-7 resin acs.org. The culture is shaken at 140 rpm at 25 °C for 14 days acs.org. After cultivation, the resin is washed with water and eluted with methanol, and the extract is further processed to yield the didemnins acs.org.

Despite the microbial origin, initial microbial production of didemnins, particularly didemnin X/Y, has often resulted in low titers (e.g., <1 mg/L) nih.govresearchgate.net. However, recent studies have focused on optimizing culture conditions and screening Tistrella strains to enhance didemnin B production, achieving titers over 15 mg/L nih.govresearchgate.net.

An example of culture conditions for Tistrella mobilis strains (JCM21370 and YIT12409) and Tistrella bauzanensis (DSM22817) involves streaking them on 74 Nutrient Agar (B569324) (74NA) Petri dishes (peptone 5 g/L, beef extract 3 g/L, agar 15 g/L) and incubating at 25 °C (T. bauzanensis) or 30 °C (T. mobilis) until colonies form nih.gov. For larger scale cultures (100 mL to 200 mL), a single colony is transferred to 250 mL glass conical flasks containing 100 mL of media and incubated with 200 RPM shaking nih.gov.

StrainCulture Medium ComponentsIncubation TemperatureShaking SpeedDurationDidemnin B TiterReference
Tistrella mobilis YIT 12409Seawater-based medium (galactose, gelatin peptone, glycerol, yeast extract, peptone) + XAD-7 resin25 °C140 rpm14 daysNot specified directly, but generally low initial yields acs.org
Tistrella mobilis JCM2137074 Nutrient Agar (74NA) / Liquid Media30 °C200 RPMOptimized for >15 mg/L>15 mg/L nih.govresearchgate.net
Tistrella mobilis KA081020-065Not explicitly detailed, but generally low initial yieldNot explicitly detailedNot explicitly detailedNot explicitly detailed~0.2 mg/L (initial reported) biorxiv.org
Engineered Tistrella mobilis strain (BGC duplication)Optimized cultural conditionsNot explicitly detailedNot explicitly detailedNot explicitly detailed60-75 mg/L researchgate.netbiorxiv.orgscilit.com

Biotechnological Approaches for Enhanced Didemnin Production

The discovery of the didemnin biosynthetic gene cluster in Tistrella species has provided a significant opportunity for biotechnological interventions to enhance didemnin production and generate novel analogs acs.orgnih.govkaust.edu.sagoogle.com.

Genetic Engineering of Biosynthetic Pathways

Genetic engineering offers a powerful means to overcome the limitations of natural supply and complex chemical synthesis of didemnins nih.govkaust.edu.sakaust.edu.sagoogle.com. By manipulating the did gene cluster, researchers can aim for increased yields and the creation of new didemnin congeners with potentially improved pharmacological properties acs.orgnih.govkaust.edu.sakaust.edu.sagoogle.com.

Key strategies in genetic engineering of didemnin biosynthetic pathways include:

Transfer of the did gene cluster: The isolation of the genes responsible for the synthetic pathway allows for their transfer to other host species, such as E. coli, to establish heterologous production systems kaust.edu.sakaust.edu.sagoogle.comcsic.es. This can lead to lower production costs through bacterial fermentation kaust.edu.sakaust.edu.sa.

Genetic manipulation of enzymes: Individual genes within the did cluster can be modified to alter the structure of the final product kaust.edu.sakaust.edu.sa. This can involve modifications in domains like condensation (C), adenylation (A), thiolation (T), ketoreductase (KR), ketosynthase (KS), methyltransferase (MT), or thioesterase (TE) google.com.

Duplication of the biosynthetic gene cluster (BGC): Introducing a second copy of the didemnin BGC into the genome of a Tistrella strain has been shown to significantly increase didemnin B titers. For example, engineered Tistrella mobilis strains with BGC duplication have achieved didemnin B titers of approximately 60-75 mg/L, representing the highest reported yields researchgate.netbiorxiv.orgscilit.com. This approach integrates microbial and chemical synthesis to produce didemnin-based drugs more efficiently researchgate.netbiorxiv.orgscilit.com.

Mutagenesis studies: Constructing mutants, such as KR3 and DidA T. mobilis mutants, that are affected in the initial stages of the biosynthetic pathway, confirms the responsibility of the ddn cluster for didemnin synthesis, as these mutations block didemnin production csic.es.

These biotechnological advancements aim to provide a long-term solution to the supply problem that has historically hindered the development of didemnins as therapeutic agents acs.orgnih.govfigshare.com.

Strategies for Sustainable Supply of Didemnins

The inherent challenges in obtaining didemnins from their natural marine invertebrate sources, characterized by low yields and complex isolation procedures, have necessitated the development of alternative strategies for their sustainable supply. Advances in microbial fermentation and synthetic biology offer promising avenues to overcome these limitations.

Microbial Fermentation and Genetic Engineering: The identification of Tistrella mobilis and Tistrella bauzanensis as the microbial producers of didemnins has opened the door for scalable bioproduction through fermentation. Genetic engineering techniques have been successfully applied to enhance the yield of didemnins from these bacterial strains. For example, duplication of the didemnin biosynthetic gene cluster (BGC) in an engineered Tistrella mobilis strain significantly boosted Didemnin B production, achieving a yield of 70 mg/L. This represents a substantial improvement over traditional extraction methods and highlights the potential of microbial fermentation for a more sustainable and efficient supply.

Semi-synthesis (Combined Microbial and Chemical Synthesis): A highly effective strategy for the sustainable supply of didemnins, particularly for analogues like plitidepsin (B549178) (dehydrodidemnin B), involves a combination of microbial and chemical synthesis. This approach leverages the strengths of both methodologies: microbial fermentation for producing complex natural intermediates (like Didemnin B) and chemical synthesis for efficient conversion to desired final products or novel analogues.

The following table summarizes key production yields:

Production MethodCompoundYieldSource
Natural ExtractionDidemnin~0.45% (24.9 mg from 53.4 g tunicate)Trididemnum solidum
Microbial FermentationDidemnin B70 mg/LEngineered Tistrella mobilis
Semi-synthesis (Chemical Conversion)Plitidepsin (from Didemnin B)>90%Chemical reaction

These advanced bioproduction and semi-synthetic strategies offer a robust framework for ensuring a long-term and sustainable supply of Didemnin C and other valuable compounds within the didemnin family, overcoming the limitations of their natural scarcity.

Total Synthesis and Chemical Modification of Didemnins

Seminal Total Synthesis of Didemnins (B1670499) A, B, and C

The first total syntheses of didemnins A, B, and C were reported by the Rinehart group in 1987, a landmark achievement in natural product synthesis. msu.eduacs.org This work definitively confirmed the structures of these cyclic depsipeptides. A major challenge in the synthesis was the preparation of the unusual amino acid components, particularly (3S,4R,5S)-isostatine (Ist) and (2S,4S)-hydroxyisovalerylpropionic acid (Hip). msu.edu

Synthetic Strategies for the Cyclic Depsipeptide Core

The construction of the 23-membered macrocycle is a critical step in the synthesis of didemnins. The primary strategy employed is macrolactamization, which involves the formation of an amide bond to close the ring. arxiv.orgnih.gov

Strategy Bond Formed During Cyclization Key Precursor Reference(s)
MacrolactamizationAmide Bond (e.g., Pro-N,O-diMeTyr)Linear peptide with terminal amine and activated carboxylic acid arxiv.org
MacrolactonizationEster Bond (e.g., Thr-Isostatine)Seco-acid (linear hydroxy acid) nih.gov

Synthesis of Key Chiral Building Blocks (e.g., Isostatine (B12759420), N-Methyl-D-leucine, N,O-Dimethyltyrosine)

A significant hurdle in the total synthesis of didemnins is the stereocontrolled preparation of their non-proteinogenic amino acid components.

Isostatine (Ist) : Isostatine, or (3S,4R,5S)-4-amino-5-hydroxy-3-methyl-7-methyloctanoic acid, is a unique β-amino acid that is crucial for the biological activity of didemnins. Its synthesis requires precise control over three contiguous stereocenters. Syntheses of statine (B554654) and its analogues often start from chiral pool materials like amino acids or employ asymmetric reactions such as aldol (B89426) additions or Sharpless asymmetric epoxidation to set the stereochemistry. tandfonline.com For the didemnin (B1252692) syntheses, routes previously developed for statine were adapted to produce the required isostatine isomer. msu.edu

N-Methyl-D-leucine : The presence of an N-methylated D-amino acid is a common feature in non-ribosomal peptides that imparts resistance to proteolysis. While biosynthesis utilizes specific methyltransferase and epimerase enzymes, chemical synthesis requires multi-step procedures. nih.gov A common laboratory method involves the N-methylation of a protected L-leucine derivative. For instance, an N-acyl or N-carbamoyl protected leucine (B10760876) can be treated with a strong base, such as sodium hydride, to deprotonate the amide nitrogen, followed by reaction with an alkylating agent like methyl iodide. nih.govmonash.edu The D-configuration can be obtained either by starting with D-leucine or by epimerization methods.

N,O-Dimethyltyrosine : This doubly methylated amino acid is another non-standard component. Its synthesis can be achieved from L-tyrosine through a series of protection and methylation steps. ucla.edu More modern approaches have also been developed. For example, a three-step synthesis of Boc-protected 2',6'-dimethyl-L-tyrosine has been reported that utilizes a microwave-assisted Negishi coupling as the key C-C bond-forming step to construct the methylated aromatic ring. nih.govresearchgate.net

Building Block Key Synthetic Challenge Common Synthetic Approach Reference(s)
(3S,4R,5S)-IsostatineControl of three contiguous stereocentersAsymmetric aldol reaction, starting from chiral pool amino acids msu.edutandfonline.com
N-Methyl-D-leucineN-methylation and stereoinversionAlkylation of N-protected L-leucine followed by epimerization or starting from D-leucine nih.govmonash.edu
N,O-DimethyltyrosineDouble methylation (N- and O-)Protection-methylation sequence from L-tyrosine; Palladium-catalyzed cross-coupling ucla.edunih.govresearchgate.net

Development of Didemnin Congeners and Analogues

The potent biological activity of the didemnins has inspired the synthesis of a large number of congeners and analogues to explore structure-activity relationships (SAR) and develop compounds with improved therapeutic profiles. acs.orgresearchgate.net Modifications have been made to both the macrocyclic core and the linear side chain. For didemnin C, which has a simple lactate (B86563) side chain, analogues would primarily involve modifications to the macrocycle. Research has shown that the cyclic depsipeptide core is essential for most of the biological activities. acs.org Analogues have been created by replacing key building blocks, such as isostatine or N,O-dimethyltyrosine, with other natural or unnatural amino acids to probe the conformational and electronic requirements for activity. illinois.edu For example, dehydrodidemnin B (plitidepsin or Aplidin®), where the lactate in the side chain of didemnin B is replaced by pyruvate (B1213749), showed a remarkable gain in in-vitro and in-vivo activity compared to the parent compound. arxiv.orgacs.org

Chemoenzymatic Approaches in Didemnin Synthesis

Chemoenzymatic synthesis, which combines the efficiency and versatility of chemical synthesis with the high selectivity of enzymatic catalysis, offers powerful strategies for constructing complex natural products like didemnins. nih.govmdpi.com In the biosynthesis of didemnins, the final ring-closing step is catalyzed by a thioesterase (TE) domain, which cleaves the linear precursor from the synthetase and facilitates macrolactamization. nih.govresearchgate.net

This natural strategy has been co-opted for in vitro applications. A powerful chemoenzymatic approach involves the chemical synthesis of a linear didemnin precursor attached to a mimic of the natural phosphopantetheinyl arm, such as N-acetylcysteamine (SNAC). This synthetic substrate can then be treated with an isolated, recombinant thioesterase enzyme, which catalyzes the challenging macrocyclization step with high efficiency and selectivity, avoiding the need for protecting groups and harsh chemical reagents that can cause racemization. nih.govnih.gov While the total synthesis of this compound via this specific method has not been explicitly reported, this strategy has been successfully applied to other complex macrocyclic peptides and represents a modern and efficient route to the didemnin core. nih.gov

Synthetic Probes for Mechanistic Investigations

To elucidate the molecular mechanism of action of the didemnins, synthetic chemistry has been used to create specialized probe molecules. researchgate.net These probes are designed to interact with and identify the cellular targets of the drug. One successful approach has been the development of photoaffinity labels. In this strategy, a photo-reactive group, such as a benzophenone (B1666685), is incorporated into the didemnin structure. researchgate.net These analogues are designed to retain the biological activity of the parent compound. Upon binding to their cellular receptor, the sample is irradiated with UV light, which activates the benzophenone group, causing it to form a covalent bond with the target protein. This allows for the isolation and identification of the protein partner. Such photoaffinity analogues of didemnin B have been synthesized and shown to be effective for studying receptor-binding interactions. researchgate.net

Structure Activity Relationship Sar Studies of the Didemnin Family

Impact of Specific Amino Acid Residues and Modifications

Significance of Stereochemistry

The precise three-dimensional arrangement of atoms, or stereochemistry, is a crucial determinant of the biological activity of didemnins (B1670499) researchgate.netresearchgate.net. The didemnin (B1252692) family is notable for containing both L- and D-amino acids, as well as unusual amino acid residues, which collectively contribute to their distinct three-dimensional structures and diverse biological properties mdpi.com. For instance, the presence of an isostatine (B12759420) residue, rather than a statine (B554654) residue, in Didemnin B was confirmed through structural determination pnas.org. While specific detailed studies on the significance of each stereocenter for Didemnin C's activity are not extensively documented, the general principle across macrocyclic compounds like didemnins is that the three-dimensional display of the primary chemical structure is paramount for effective ligand-receptor binding and subsequent biological activity researchgate.net. This implies that any alteration in the stereochemistry of this compound would likely have a profound impact on its biological profile.

Conformational Studies and Bioactive Conformation

Macrocyclic compounds, including the didemnins, exist as a dynamic ensemble of conformers in rapid equilibrium researchgate.net. The "bioactive conformation" is the specific three-dimensional shape that the molecule adopts when it binds to its biological target, thereby eliciting its pharmacological effect researchgate.net.

Extensive conformational studies have been performed on other prominent members of the didemnin family, such as Didemnin B and Dehydrodidemnin B (Plitidepsin), using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular mechanics/dynamics calculations researchgate.netnih.govacs.orgacs.org. These studies have revealed key conformational features:

Macrocyclic Ring: The 23-membered depsipeptide ring of Didemnin B is stabilized by at least one transannular hydrogen bond and does not exhibit an antiparallel beta-pleated-sheet structure. Instead, it adopts a folded, bent figure-eight shape pnas.orgresearchgate.netnih.gov. The intact macrocycle is considered an essential structural requirement for most of the didemnins' bioactivities, especially cytotoxicity and antiviral activity acs.orgnih.govresearchgate.net.

Hydrogen Bonding: Specific hydrogen bonding interactions, such as between the NH of Leu3 and the carbonyl oxygen of Thr6 in Didemnin B, contribute to the structural stability by causing the linear portion to fold back over the depsipeptide ring nih.gov.

While direct detailed conformational studies specifically on this compound are less commonly highlighted in the literature compared to Didemnin B and Plitidepsin (B549178), given the shared macrocyclic core across the didemnin family, it is reasonable to infer that similar conformational principles and stabilizing features would be present in this compound, influencing its interaction with biological targets. The ability of the molecule's side chain to adopt a beta-turn-like conformation may or may not be a prerequisite for biological activity, as some studies suggest extended side-chain conformations might also play a role researchgate.net.

Comparative SAR of this compound with other Didemnins (A, B, Dehydrodidemnin B/Plitidepsin)

The didemnin family members, including Didemnins A, B, and C, share a common cyclic depsipeptide backbone but primarily differ in the substituents attached to the N-methylleucine side chain pnas.orggoogle.comiupac.org. These subtle structural variations lead to notable differences in their biological activities.

Structural Differences and Biological Activities: Didemnin A, B, and C were among the first didemnins isolated google.com. Didemnin B is generally recognized as the most potent among the naturally occurring didemnins in terms of antitumor and antiviral activities pnas.orgebi.ac.ukresearchgate.net. For instance, in an L1210 leukemia cell growth inhibition assay, Didemnin B showed an ID50 of 0.9-1.8 nM, exemplifying its antiproliferative potency pnas.org.

A key example of SAR optimization within the family is the comparison between Didemnin B and Dehydrodidemnin B (Plitidepsin). Plitidepsin, also known as Aplidin, is a semi-synthetic derivative of Didemnin B mdpi.comwikipedia.org. The primary structural difference lies in the oxidation state of a lactate (B86563) residue in Didemnin B, which is present as a pyruvate (B1213749) in Plitidepsin researchgate.netwikipedia.orgbiorxiv.org. This seemingly minor modification has significant implications for their biological profiles. Plitidepsin has demonstrated enhanced therapeutic effects and reduced toxicity compared to Didemnin B, leading to its progression in clinical trials where Didemnin B faced challenges due to dose-limiting toxicities nih.govmdpi.comnih.govnih.gov. This improvement is attributed to factors like enhanced pharmacokinetic profiles and reduced off-target distribution nih.gov.

Comparative cytotoxicity studies against cell lines like HCT116 (human colon cancer) illustrate these differences:

Compound IC50 (HCT116 Cells) Notes
Didemnin B ~28 nM biorxiv.org Potent cytotoxicity
Plitidepsin ~13 nM biorxiv.org More potent than Didemnin B
Didemnin A 32 nM nih.gov Less potent than Didemnin B
N,N'-Methyleno-Didemnin A 24 nM nih.gov Slightly more active than Didemnin A

In a molecular docking study against the COVID-19 Main Protease (Mpro), Didemnins A, B, and C showed varying binding energies, suggesting their potential as inhibitors:

Compound Binding Energy (COVID-19 Mpro)
Didemnin A -11.82 kcal/mol biointerfaceresearch.com
Didemnin B -10.27 kcal/mol biointerfaceresearch.com
This compound -9.26 kcal/mol biointerfaceresearch.com

This data indicates that Didemnin A exhibited the strongest predicted binding to Mpro among the three, followed by Didemnin B and then this compound. The native cyclic depsipeptide core is generally considered essential for the bioactivities of the didemnins, while modifications to the linear side-chain portion can lead to changes in activity, sometimes with a gain in potency acs.orgnih.govresearchgate.net.

Molecular and Cellular Mechanisms of Action of Didemnins

Inhibition of Macromolecular Biosynthesis

Didemnins (B1670499) interfere with the synthesis of essential cellular macromolecules. While they exhibit some inhibitory effects on DNA and RNA synthesis, their most pronounced impact is on protein synthesis pnas.orgnih.govnih.gov.

Protein Synthesis Inhibition: Specificity and Mechanism

Didemnins specifically inhibit protein synthesis during the peptide elongation phase of translation arxiv.orgnih.govnih.govresearchgate.net. This inhibition is directly linked to their observed cytotoxic effects nih.gov.

A central aspect of didemnin's mechanism of action, extensively studied for Didemnin (B1252692) B but applicable to the didemnin class, is its high-affinity and selective binding to human eukaryotic elongation factor 1 alpha 1 (eEF1A1) in the presence of GTP researchgate.netresearchgate.netacs.orgpsu.eduencyclopedia.pubelifesciences.orgpatsnap.comresearchgate.netnih.govbiorxiv.orgpnas.org. The binding site for didemnins on eEF1A1 is located at the interface between its domain 1 and domain 2, specifically within a hydrophobic pocket formed by two protruding loops on domain 2 acs.org. This interaction is unique and distinct from how eEF1Bα or eEF1Bβ interact with eEF1A1, suggesting a competitive binding mechanism that is not merely molecular mimicry acs.orgpsu.eduresearchgate.net.

Upon binding, didemnins, such as Didemnin B, trap eEF1A in an active, GTP-bound conformational state, even after GTP hydrolysis and the release of inorganic phosphate (B84403) (Pi) elifesciences.orgbiorxiv.org. This trapping stabilizes the eEF1A(GDP)-aminoacyl-tRNA ternary complex on the ribosome during the process of aminoacyl-tRNA selection elifesciences.orgnih.govbiorxiv.orgtandfonline.com.

Didemnins stabilize the binding of tRNA to the ribosomal A-site arxiv.orgresearchgate.nettandfonline.comresearchgate.netresearchgate.net. This stabilization is critical as it physically impedes the entry of the subsequent aminoacyl-tRNA into the A-site, thereby arresting the elongation of the polypeptide chain arxiv.orgresearchgate.netelifesciences.orgbiorxiv.org. The interaction between didemnins and eEF1A on the ribosome locks the ribosomal complex in a conformation that is unfavorable for the subsequent binding of eukaryotic elongation factor 2 (eEF-2) researchgate.netumich.edu.

The stabilization of the eEF1A-ribosome complex by didemnins directly leads to the blockade of the eEF-2-dependent translocation step in protein synthesis researchgate.netresearchgate.netumich.edupatsnap.com. This occurs because the dissociation of eEF1A from the ribosome is a necessary prerequisite for eEF-2 to bind and catalyze the movement of peptidyl-tRNA from the A-site to the P-site. By preventing eEF1A release, didemnins effectively halt the translocation process researchgate.netpsu.eduelifesciences.orgresearchgate.netbiorxiv.org.

DNA and RNA Synthesis Inhibition

While protein synthesis inhibition is the primary mechanism of action for didemnins, they also exhibit inhibitory effects on DNA synthesis, albeit to a lesser extent, and have even less impact on RNA synthesis pnas.orgnih.govbiointerfaceresearch.comresearchgate.netnih.gov. For instance, Didemnin B has been observed to inhibit DNA synthesis more significantly than RNA synthesis in cellular contexts nih.gov.

Induction of Apoptosis

Didemnins are potent inducers of apoptosis (programmed cell death) in a variety of mammalian cell lines, particularly cancer cells arxiv.orgresearchgate.netresearchgate.netencyclopedia.pubnih.govbiorxiv.orgtandfonline.comresearchgate.netnih.govnih.gov. This apoptotic induction can be rapid and extensive in sensitive cancer cell lines encyclopedia.pubresearchgate.netnih.gov.

Immunomodulatory Effects

Modulation of FK506-Binding Proteins (FKBPs)

Didemnins, particularly Didemnin B, have been shown to modulate the activity of FK506-binding proteins (FKBPs). researchgate.net FKBPs are a family of highly conserved proteins in eukaryotes, with FKBP12 being a well-studied member that functions as a cis/trans peptidyl-prolyl isomerase (PPIase). researchgate.net While Didemnin B's interaction with FKBPs is noted, the precise details of Didemnin C's direct modulation of FKBPs are less extensively documented in the provided search results. However, given the structural similarities within the didemnin family, it is plausible that this compound shares analogous mechanisms. ebi.ac.uk

Effects on T-Cell Activation and Lymphocyte Proliferation

Didemnins exhibit potent immunosuppressive effects, significantly impacting T-cell activation and lymphocyte proliferation. nih.govnih.govnih.gov Didemnin B, a closely related congener, has been shown to inhibit the proliferation of concanavalin (B7782731) A (Con-A) stimulated murine splenocytes and the interleukin-2 (B1167480) (IL-2) and interleukin-4 (IL-4) dependent growth of T lymphocyte cell lines at nanomolar concentrations. nih.gov This inhibition is closely correlated with a suppression of protein and RNA synthesis in lymphocytes. nih.gov While Didemnin B can block T lymphocyte growth, it does not appear to uncouple lymphokine signaling, suggesting its action is primarily antiproliferative rather than a specific inhibition of lymphokine stimulation. nih.gov

The immunosuppressive activity of didemnins has been assessed using mixed lymphocyte reaction (MLR) assays, indicating that the native cyclic depsipeptide core is crucial for these bioactivities. ebi.ac.uknih.gov this compound is classified as an immunosuppressive agent, acting by various mechanisms, including the inhibition of DNA synthesis or by affecting T-cell activation. nih.gov

Antiviral Mechanisms

Didemnins, including this compound, possess significant antiviral properties against both DNA and RNA viruses. ebi.ac.uknih.govnih.gov

Inhibition of Viral Replication Pathways

Didemnins interfere with the viral replication process at multiple stages. ebi.ac.uknih.govscielo.br They have been reported to inhibit protein, DNA, and RNA synthesis in cells, which are crucial steps for viral replication. ebi.ac.uknih.govscielo.br Specifically, Didemnins A, B, and C have been noted to interfere with the reverse transcription process, thereby aborting the synthesis of double-stranded viral DNA, particularly in retroviruses like HIV-1. scielo.brscielo.br This broad inhibition of macromolecular synthesis is a fundamental mechanism by which didemnins exert their antiviral effects. ebi.ac.uknih.gov

Interference with Viral Protein Synthesis

A key antiviral mechanism of didemnins involves the inhibition of viral protein synthesis. nih.gov This is mediated, at least in part, by their binding to the eukaryotic elongation factor 1 alpha (eEF1A). scielo.brnih.govresearchgate.netnih.govelifesciences.orgnih.govelifesciences.org Didemnin B, for instance, binds to the aminoacyl-tRNA binding domain of eEF1A, effectively blocking the delivery of aminoacyl-tRNA to the ribosomal A site during translation elongation. nih.govelifesciences.orgnih.gov This interaction traps eEF1A in an intermediate state, preventing its release and the subsequent accommodation of aminoacyl-tRNA on the ribosome, leading to translational arrest. elifesciences.org This mechanism is critical for inhibiting the synthesis of viral proteins, which are essential for viral assembly and function. nih.govimmunology.org

Molecular Docking Studies with Viral Proteins (e.g., COVID-19 Mpro)

Molecular docking studies have explored the potential of didemnins, including this compound, as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. biointerfaceresearch.commdpi.comnih.govbiorxiv.org

Table 1: Binding Energies of Didemnins with COVID-19 Mpro (PDB ID: 6LU7) biointerfaceresearch.com

CompoundBinding Energy (kcal/mol)
Didemnin A-11.82
Didemnin B-10.27
This compound-9.26
Native inhibitor (N3)(Lower than Didemnins)

These studies indicate that this compound, along with Didemnin A and B, can bind to the COVID-19 Mpro protein. biointerfaceresearch.com Although this compound showed a slightly lower binding energy compared to Didemnin A and B in one study, its binding energy was still higher than that of the native inhibitor (N3), suggesting its potential as a potent inhibitor of Mpro activity and, consequently, SARS-CoV-2 viral replication. biointerfaceresearch.com The binding of didemnins to Mpro is hypothesized to disrupt the enzyme's function, thereby inhibiting the processing of viral polyproteins necessary for the virus's life cycle. biointerfaceresearch.comnih.gov

Other Enzyme Inhibition Profiles (e.g., Dihydrofolate Reductase, Thymidylate Synthase, Topoisomerases)

Beyond their primary mechanisms, didemnins have also been investigated for their ability to inhibit other key enzymes involved in cellular metabolism and nucleic acid synthesis. Biochemical assays have revealed that didemnins can inhibit enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), DNA polymerase, RNA polymerase, and topoisomerases I and II. ebi.ac.uknih.govacs.org These enzymes are vital for processes like DNA replication, repair, and transcription, making their inhibition a significant factor in the antiproliferative and antiviral activities of didemnins. scielo.org.comdpi.com The native cyclic depsipeptide core of didemnins is considered an essential structural requirement for these enzyme inhibition activities. ebi.ac.uknih.gov

Preclinical Efficacy Research on Didemnins Excluding Human Trials

In vitro Anticancer Activity

Initial in vitro testing demonstrated that Didemnin (B1252692) C possesses cytotoxic activity against the L1210 murine leukemia cell line. nih.gov Along with its analogs Didemnin A and B, it was shown to inhibit the growth of these cells at low concentrations. nih.gov However, specific IC50 values for Didemnin C against L1210 or P388 cell lines are not detailed in the seminal reports, which primarily highlighted the superior potency of Didemnin B. nih.govnih.gov

Table 1: In vitro Cytotoxicity of this compound against Murine Tumor Cell Lines

Cell Line Compound Activity
L1210 Leukemia This compound Growth Inhibition

This table is based on available data. Specific quantitative data such as IC50 values for this compound are not specified in the available research.

There is no specific information available in the reviewed literature regarding the cytotoxic effects of this compound on human tumor cell lines such as HT29 or other carcinoma cell lines. The focus of early and subsequent studies has been predominantly on other members of the didemnin family, like Didemnin B and its derivative, Dehydrodidemnin B (Aplidin). nih.gov

Information regarding the selective toxicity of this compound in specific cancer cell lines like Vaco451 is not available in the existing scientific literature.

In vivo Antitumor Activity in Murine Models

While Didemnin B was shown to be active against P388 leukemia in vivo, specific in vivo antitumor data for this compound in murine models has not been reported in the foundational studies. nih.gov The research priority shifted to Didemnin B due to its higher potency in initial screenings. nih.gov

In vitro Antiviral Activity

The didemnins (B1670499), including this compound, were first identified based on their ability to inhibit the growth of both DNA and RNA viruses in vitro at low concentrations. nih.gov

Early studies confirmed that this compound is active in vitro against various DNA viruses. nih.gov However, specific data detailing its efficacy against Herpes Simplex Virus Type 1 (HSV-1) is not provided. Subsequent antiviral research on didemnins primarily investigated Didemnin A and B against this particular virus. nih.gov

Table 2: In vitro Antiviral Activity of this compound

Virus Type Specific Virus Activity
DNA Viruses Not specified Growth Inhibition

This table reflects the general antiviral activity reported for this compound. Specific efficacy data against particular viral strains are not available.

Efficacy against RNA Viruses (e.g., VSV, Dengue Virus, Rift Valley Fever Virus, Rabies Virus)

This compound is a member of the didemnin family of cyclic depsipeptides which were isolated from a Caribbean tunicate. nih.gov Initial in vitro screening of these compounds demonstrated that they possess the capability to inhibit the growth of RNA viruses. nih.gov While the didemnin class of molecules, including this compound, showed this antiviral potential, subsequent research highlighted that other compounds in the same family, particularly Didemnin B, were active at lower concentrations. nih.gov

Detailed preclinical studies focusing specifically on this compound's efficacy against a broad panel of RNA viruses like Vesicular Stomatitis Virus (VSV), Dengue Virus, Rift Valley Fever Virus, or Rabies Virus are not extensively detailed in the available scientific literature. The primary focus of antiviral research within this chemical family has largely shifted to Didemnin B and its derivatives.

Potential Against SARS-CoV-2

There is no available scientific literature or preclinical data regarding the efficacy or potential of this compound against SARS-CoV-2. Research into didemnin compounds for activity against this virus has centered on derivatives of Didemnin B, such as Plitidepsin (B549178) (dehydrodidemnin B). nih.gov

In vivo Immunosuppressive Activity in Murine Systems (e.g., Mixed Lymphocyte Reaction, Graft vs. Host Reaction)

Specific preclinical studies detailing the in vivo immunosuppressive activity of this compound in murine models, such as the mixed lymphocyte reaction (MLR) or the graft-versus-host (GVH) reaction, are not described in the reviewed scientific literature. The investigation of the potent immunosuppressive properties of the didemnin family has been almost exclusively focused on Didemnin B. nih.gov

Preclinical Toxicology Studies in Animal Models (e.g., identification of affected organ systems in mice, rats, dogs)

Preclinical toxicology studies conducted specifically on this compound in animal models such as mice, rats, or dogs have not been detailed in the available research. Consequently, there is no information identifying specific organ systems that may be affected by this compound. The toxicological profile of the didemnin class has been characterized primarily through extensive studies on Didemnin B, which revealed significant toxicities in clinical trials. nih.gov

Comparative Preclinical Efficacy of this compound with other Didemnins

Comparative analysis of the didemnin family of compounds has consistently shown this compound to be less potent than Didemnin B. During the initial isolation and screening, extracts containing didemnins A, B, and C were tested for antiviral and antitumor activities. nih.gov In these early studies, Didemnin B was identified as the most potent component, demonstrating activity at the lowest concentrations for inhibiting both in vitro viral replication and in vivo P388 leukemia. nih.gov This initial characterization established a potency hierarchy within the class, which directed subsequent research efforts toward Didemnin B and its synthetic derivatives.

Interactive Data Table: Comparative Potency of Didemnins

CompoundRelative Antiviral PotencyRelative Antitumor Potency
Didemnin BHighHigh
This compoundLower than Didemnin BLower than Didemnin B

Q & A

Basic: How is the empirical formula of Didemnin C determined experimentally?

Methodological Answer:

  • Step 1: Calculate elemental composition (C, H, N, O) via combustion analysis. For a 2.52 mg sample, measure mass percentages using [(element mass/total mass) × 100] .
  • Step 2: Convert mass values to moles (moles = grams/atomic mass).
  • Step 3: Derive the simplest molar ratio (e.g., C:H:N:O = 26:41:3:7) and refine via iterative scaling to achieve whole numbers.
  • Step 4: Validate using molecular mass spectrometry (e.g., comparing empirical formula mass to observed molecular weight).
    Example: For Didemnin A, NMR and MS confirmed C₂₆H₄₁N₃O₇ as the empirical formula .

Basic: What analytical methods confirm the structural integrity of this compound analogs?

Methodological Answer:

  • NMR Spectroscopy: Assign scalar heteronuclear coupling constants (e.g., ¹JCH) to verify cyclic imidazolinone rings, as demonstrated for N,N’-methyleno-Didemnin A .
  • Mass Spectrometry (MS): Compare fragmentation patterns with synthetic standards to detect impurities or structural deviations .
  • Cross-Validation: Use synthetic analogs (e.g., 1-methylimidazolin-4-ones) as reference compounds for spectral matching .

Basic: How are cytotoxicity assays designed to compare this compound with other didemnins?

Methodological Answer:

  • Cell Lines: Use standardized human cancer cell lines (e.g., HCT-116 colon carcinoma) for consistency .
  • Dose-Response Curves: Test concentrations across a logarithmic range (e.g., 0.02–60 μM) to determine IC₅₀ values .
  • Controls: Include Didemnin B and A as benchmarks, noting that structural modifications (e.g., N-methylation) may alter activity .

Advanced: How can contradictions in cytotoxicity data between studies be resolved?

Methodological Answer:

  • Data Exclusion Criteria: Predefine exclusion rules (e.g., samples with blood contamination) to minimize bias .
  • Statistical Validation: Apply t-tests or ANOVA with adjustments for multiple comparisons (α = 0.05, two-tailed) .
  • Reproducibility Checks: Replicate experiments across independent labs using identical cell lines and protocols .

Advanced: What genetic tools enable manipulation of Didemnin biosynthetic pathways?

Methodological Answer:

  • Gene Cluster Identification: Isolate and sequence bacterial (e.g., Tistrella spp.) gene clusters responsible for didemnin synthesis .
  • CRISPR Inactivation: Knock out nonribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) genes to redirect biosynthesis (e.g., from Didemnin B to dehydrodidemnin B) .
  • Heterologous Expression: Transfer gene clusters to model bacteria (e.g., E. coli) for scalable fermentation .

Advanced: How can metabolomics identify novel this compound analogs?

Methodological Answer:

  • MALDI-TOF-MS Imaging: Profile metabolites in bacterial cultures (e.g., T. mobilis) to detect excreted analogs like Didemnin X/Y .
  • Time-Course Analysis: Monitor metabolite flux (e.g., disappearance of Didemnin X with concurrent rise in Didemnin B) .
  • Pathway Correlation: Link metabolic shifts to gene cluster activity using transcriptomic data .

Advanced: What pharmacogenomic biomarkers predict sensitivity to this compound?

Methodological Answer:

  • Gene Expression Profiling: Use RNA-seq to identify pathways enriched in sensitive vs. resistant cells (e.g., lysosomal genes like CLN5 or retromer complexes) .
  • Machine Learning: Train models on CCLE (Cancer Cell Line Encyclopedia) data to predict responsiveness based on transcriptional signatures .
  • Functional Validation: Test hematopoietic cell lines (e.g., leukemia models) with predicted sensitivity scores for apoptotic response .

Advanced: How are semi-synthetic this compound derivatives produced efficiently?

Methodological Answer:

  • Biosynthetic Overproduction: Engineer Tistrella strains with duplicated gene clusters to boost Didemnin B yields (e.g., 75 mg/L) .
  • Chemical Derivatization: Modify Didemnin B via ester hydrolysis or amidation (e.g., plitidepsin synthesis with >90% yield) .
  • Probe Development: Attach fluorescent or affinity tags to study target interactions (e.g., didemnin-protein binding assays) .

Advanced: What statistical parameters ensure rigor in this compound studies?

Methodological Answer:

  • Sample Size Calculation: Use power analysis (α = 0.05, power = 0.8) to detect ≥25% effect sizes with n ≥ 5 per group .
  • Error Reporting: Specify standard deviation (SD) or interquartile range (IQR) for all measurements .
  • Blinding: Mask group assignments during data collection/analysis to reduce bias .

Advanced: How to design systematic reviews on this compound’s mechanisms?

Methodological Answer:

  • Search Strategy: Use databases (PubMed, EMBASE) with terms like "didemnin biosynthesis" or "lysosomal targeting" .
  • Inclusion/Exclusion Criteria: Prioritize peer-reviewed studies with raw data (e.g., IC₅₀ values, gene expression profiles) .
  • Meta-Analysis: Pool data on cytotoxicity or genetic biomarkers using random-effects models to account for heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.